白芷素

描述

Synthesis Analysis

Byakangelicin's synthesis involves the base-catalyzed cyclization of ortho-acyl(hydroxy)coumarins with haloacetic acid esters. This method has been developed to prepare a series of new 8-alkoxycarbonyl- and 8-acylangelicins, showcasing the versatility in its synthesis for further chemical modification and study (Tolmachev et al., 2001).

Molecular Structure Analysis

The crystal structure of byakangelicin has been determined by X-ray diffraction, revealing its triclinic crystal system. The absolute configuration of the molecules was estimated to be in the S-form, with two molecules with different conformations in an asymmetric unit. This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacological effects (Kim et al., 2002).

Chemical Reactions and Properties

Byakangelicin has been involved in various chemical reactions, such as reactions with nitrogen-containing reagents. These reactions result in the formation of amine amides and neutral amides, indicating the compound's reactivity and potential for chemical modification for therapeutic purposes (Murayama et al., 1970).

Physical Properties Analysis

Although specific studies detailing the physical properties of byakangelicin, such as melting point, solubility, and stability, were not identified in this search, the crystallographic study provides insights into its density and molecular geometry, which are fundamental aspects of its physical characteristics.

Chemical Properties Analysis

Byakangelicin exhibits significant biological activities, including aldose reductase inhibition, which is relevant in the treatment of galactosemic cataract and diabetic complications. It also shows potential in modulating cytochrome P450 enzymes, indicating its influence on drug metabolism and potential drug interactions (Shin et al., 1998); (Yang et al., 2011).

科学研究应用

糖尿病性白内障治疗: 白芷素被认为是醛糖还原酶的抑制剂,使其成为糖尿病性白内障的潜在治疗方法。这已通过研究大鼠的尿液代谢物 (Kwon, Song, Shin, & Ryu, 2003) 及其对醛糖还原酶活性和半乳糖血症性白内障形成的影响 (Shin, Chung, & Cho, 1994) 得以证实。

细胞色素 P450 3A4 表达: 白芷素诱导人肝细胞中细胞色素 P450 3A4 的表达,这可能增加内源性激素的分解代谢 (Yang et al., 2011).

增强化合物在脑中的积累: 它改善了活性化合物的脑部积累并增强了它们的治疗效果,这可能对脑靶向治疗有用 (Kang et al., 2019).

抗炎潜力: 白芷素已显示出作为抗炎剂的潜力,它抑制 A549 细胞中 IL-1α 诱导的 PGE2 释放,这可能有利于治疗气道炎症 (Lin et al., 2002).

肝纤维化和损伤治疗: 它通过抑制肝星状细胞的增殖和活化以及抑制肝细胞凋亡,保护小鼠免受四氯化碳诱导的肝损伤和纤维化 (Li et al., 2020).

骨关节炎治疗: 白芷素在体外抑制 IL-1β 诱导的小鼠软骨细胞炎症,并在体内改善小鼠骨关节炎 (Zhang et al., 2020).

对女性生育力的影响: 它部分阻断了外源性雌激素的子宫滋养反应,影响大鼠的动情周期、交配和后代 (Pakrashi, 1967).

BACE1 抑制: 白芷素对 β-分泌酶 (BACE1) 具有显着的抑制活性,这与阿尔茨海默病研究相关 (Marumoto & Miyazawa, 2010).

一氧化氮生成抑制: 它对一氧化氮的产生表现出抑制活性,这在炎症反应中很重要 (Zhao et al., 2012).

作用机制

Target of Action

(Rac)-Byakangelicin, also known as Byakangelicin, primarily targets the RAC proteins, which are a part of the Rho family of small GTPases . These proteins, including RAC1, RAC2, and RAC3, act as molecular switches in many signaling cascades that regulate growth and development . They play a crucial role in various cellular processes such as axon guidance, cell polarity, cell motility, vesicular trafficking, and cell cycle progression .

Mode of Action

The interaction of (Rac)-Byakangelicin with its targets involves the activation of these RAC proteins. The activation of RAC proteins leads to the phosphorylation and activation of various transcription factors . This interaction is facilitated by specific motifs present in the effector proteins, such as the Cdc42/Rac interactive binding (CRIB) motif . The activation of these proteins can lead to changes in the cellular functions and signaling pathways .

Biochemical Pathways

(Rac)-Byakangelicin affects several biochemical pathways. The activation of RAC proteins can lead to the up-regulation of the PI3K/AKT and RHO/RAC/PAK signaling pathways . These pathways play a crucial role in cell growth, survival, and migration . Additionally, the activation of RAC proteins can also lead to changes in the actin cytoskeleton, which is crucial for cell movement and invasion .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (Rac)-Byakangelicin are crucial for its bioavailability. Generally, the physicochemical properties of a drug, including its solubility, permeability, and stability, significantly influence its ADME properties .

Result of Action

The activation of RAC proteins by (Rac)-Byakangelicin can lead to various molecular and cellular effects. These include changes in cell morphology, movement, and adhesion . Additionally, the activation of RAC proteins can also lead to changes in the cell cycle, apoptosis, proliferation, invasion, migration, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Rac)-Byakangelicin. Factors such as temperature, pH, and salinity can affect the release and activity of the compound . .

安全和危害

未来方向

Byakangelicin has been found to play a role in the development of liver fibrosis and to resist fibrosis and reduce liver cell damage in a model of carbon tetrachloride-induced liver fibrosis in mice . It could serve as a modulator to allow improved brain accumulation of diverse active compounds (Umb, Cur, and Dox) and enhanced therapeutic effects .

属性

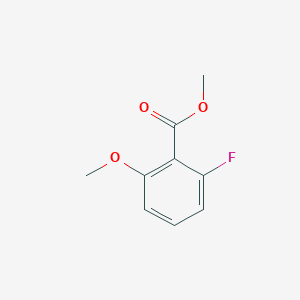

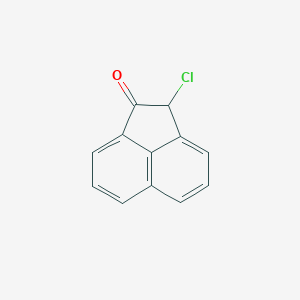

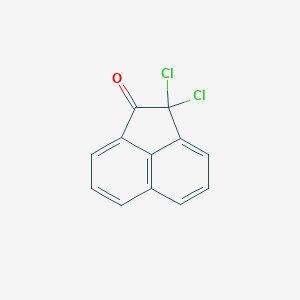

IUPAC Name |

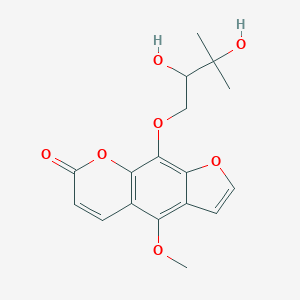

9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346879 | |

| Record name | AC1LDCJL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(Rac)-Byakangelicin | |

CAS RN |

19573-01-4, 482-25-7 | |

| Record name | AC1LDCJL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does byakangelicin exert its anti-fibrotic effects in the liver?

A1: Byakangelicin has demonstrated an ability to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key players in liver fibrosis. [] Additionally, it suppresses apoptosis in hepatocytes, further contributing to its protective effect against liver injury. []

Q2: Does byakangelicin influence the signaling pathways of pro-fibrotic cytokines?

A2: Yes, research indicates that byakangelicin can inhibit the signaling pathways of transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), two critical cytokines involved in the development of liver fibrosis. []

Q3: Can byakangelicin protect hepatocytes from damage?

A3: In vitro studies show byakangelicin can attenuate 4-Hydroxynonenal (4-HNE)-induced apoptosis in HepG2 cells (a human liver cancer cell line) by inhibiting the ASK-1/JNK signaling pathway, suggesting a protective role against hepatocyte damage. []

Q4: What is the role of byakangelicin in allergic inflammation?

A4: Byakangelicin has shown the ability to reduce the release of histamine, a key mediator in allergic reactions. [] It also inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4, potentially by inhibiting NF-κB activation. []

Q5: What is the molecular formula and weight of byakangelicin?

A5: Byakangelicin has a molecular formula of C16H16O7 and a molecular weight of 316.29 g/mol. []

Q6: What are the key spectroscopic characteristics of byakangelicin?

A6: The mass spectra of byakangelicin and related furanocoumarins exhibit characteristic fragmentation patterns, particularly regarding the cleavage of their side chains, which can aid in their identification. []

Q7: Have computational methods been used to study byakangelicin?

A7: Yes, virtual screening and molecular docking studies have been employed to investigate the potential interactions of byakangelicin and other compounds from Angelica dahurica with targets related to migraine, such as 5-HT receptors, NMDA receptors, and β-adrenergic receptors. []

Q8: Does the structure of byakangelicin influence its biological activity?

A8: Research suggests that specific structural features of byakangelicin and related furanocoumarins are crucial for their biological activity. For instance, the presence of a methoxy group at carbon 5 and a specific side chain at carbon 8 appears essential for suppressing nitric oxide production, potentially contributing to the anti-inflammatory effects. []

Q9: What is known about the absorption of byakangelicin?

A9: Studies using the Caco-2 cell monolayer model suggest that byakangelicin is well-absorbed in the human intestine. [] The absorption process appears to occur primarily through passive diffusion. []

Q10: Has the pharmacokinetics of byakangelicin been studied in vivo?

A10: Yes, a study in beagle dogs investigated the pharmacokinetics of byakangelicin after oral administration of Yuanhu Zhitong preparations, a traditional Chinese medicine containing byakangelicin. [] The study revealed differences in pharmacokinetic parameters depending on the formulation, with the oral liquid exhibiting faster absorption compared to solid formulations. []

Q11: What is known about the distribution of byakangelicin in the body?

A11: (Limited information available) A study investigating the absorption of Yuanhu Zhitong pill components using an everted intestinal sac method detected byakangelicin in the intestinal sac fluid. [] This suggests that byakangelicin can cross the intestinal barrier and enter systemic circulation. []

Q12: Is there information available regarding the metabolism and excretion of byakangelicin?

A12: (Limited information available) A study focusing on various furanocoumarins, including byakangelicin, revealed their ability to influence cytochrome P450 enzyme activity in rat liver microsomes. [] This suggests that byakangelicin might undergo metabolism in the liver. []

Q13: Does byakangelicin demonstrate anti-tumor activity?

A13: While not explicitly stated for byakangelicin, a study examining the antiproliferative effects of Angelica japonica root extract, from which byakangelicin has been isolated, demonstrated significant activity against human gastric adenocarcinoma (MK-1) cells. [] Further research is needed to confirm byakangelicin's specific role in this activity.

Q14: Has byakangelicin been tested in animal models of pain?

A14: Research suggests that byakangelicin, along with other compounds from Angelica dahurica, may have potential in managing migraine. In a study using a rat model of pannonit-induced migraine, byakangelicin showed effects such as reducing the duration of redness in the ears and decreasing scratching frequency. []

Q15: What analytical techniques are commonly used to identify and quantify byakangelicin?

A15: Several analytical techniques are employed for byakangelicin analysis:* High-performance liquid chromatography (HPLC): This method, often coupled with ultraviolet (UV) detection, is widely used for the separation, identification, and quantification of byakangelicin in plant extracts and pharmaceutical preparations. [, , , , , ] * High-performance thin-layer chromatography (HPTLC): This technique, often combined with scanning densitometry, provides a rapid and cost-effective method for both qualitative and quantitative analysis of byakangelicin. [, ]* Mass spectrometry (MS): This technique, often coupled with HPLC (HPLC-MS or UPLC-MS/MS), enables the identification and structural elucidation of byakangelicin based on its mass-to-charge ratio and fragmentation patterns. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about byakangelicin, confirming its identity and purity. [, , , ]

Q16: Are there any specific challenges in analyzing byakangelicin in complex matrices?

A16: Yes, analyzing byakangelicin in complex matrices such as plant extracts or traditional Chinese medicine formulations can be challenging due to the presence of structurally similar compounds. Advanced separation techniques like two-dimensional preparative HPLC (2D-prep-HPLC) are sometimes necessary to isolate and purify byakangelicin from these complex mixtures effectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。